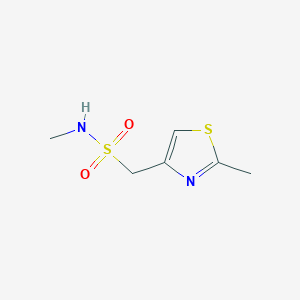

N-Methyl-1-(2-methyl-1,3-thiazol-4-yl)methanesulfonamide

Description

N-Methyl-1-(2-methyl-1,3-thiazol-4-yl)methanesulfonamide is a sulfonamide derivative featuring a 2-methyl-1,3-thiazole ring linked to a methylsulfonamide group via a methylene bridge. This compound’s structure combines a heterocyclic thiazole core with a sulfonamide functional group, which may influence its physicochemical properties (e.g., solubility, stability) and biological interactions.

Properties

Molecular Formula |

C6H10N2O2S2 |

|---|---|

Molecular Weight |

206.3 g/mol |

IUPAC Name |

N-methyl-1-(2-methyl-1,3-thiazol-4-yl)methanesulfonamide |

InChI |

InChI=1S/C6H10N2O2S2/c1-5-8-6(3-11-5)4-12(9,10)7-2/h3,7H,4H2,1-2H3 |

InChI Key |

LLJOCMJHZKAJBY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CS1)CS(=O)(=O)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(2-methyl-1,3-thiazol-4-yl)methanesulfonamide typically involves the reaction of 2-methyl-1,3-thiazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(2-methyl-1,3-thiazol-4-yl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction of the sulfonamide group can lead to the formation of amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

N-Methyl-1-(2-methyl-1,3-thiazol-4-yl)methanesulfonamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the treatment of infections and inflammatory diseases.

Industry: Utilized in the production of dyes and agrochemicals

Mechanism of Action

The mechanism of action of N-Methyl-1-(2-methyl-1,3-thiazol-4-yl)methanesulfonamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects. The sulfonamide group can also interact with biological molecules, contributing to its overall activity .

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share the 2-methyl-1,3-thiazol-4-yl moiety but differ in substituents and functional groups:

Physicochemical Properties

- Solubility and Reactivity: The sulfonamide group in the target compound likely enhances hydrogen-bonding capacity compared to carboxylic acid (e.g., 2-(2-methylthiazol-4-yl)benzoic acid) or alcohol (e.g., (2-methylthiazol-4-yl)methanol) derivatives. This could improve aqueous solubility but may reduce membrane permeability .

- Melting Points : Benzoic acid derivatives (e.g., mp 139.5–140°C ) exhibit higher melting points due to strong intermolecular hydrogen bonding, whereas sulfonamides and alcohols may have lower melting points.

Biological Activity

N-Methyl-1-(2-methyl-1,3-thiazol-4-yl)methanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant research findings.

- Molecular Formula : C5H8N2O2S2

- Molecular Weight : 192.26 g/mol

- CAS Number : 1247590-27-7

Antiviral Activity

Recent studies have highlighted the compound's efficacy as a potential antiviral agent, particularly against SARS-CoV-2. It demonstrated significant biochemical potency with a Ki value of 7.93 nM and an EC50 of 909 nM in Vero E6 cells, indicating its potential as an oral inhibitor for the virus's main protease (Mpro) .

Anticancer Properties

The compound exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, derivatives of methanesulfonamide have been linked to significant reductions in cell viability in chronic myeloid leukemia (K562) and acute lymphoblastic leukemia (CCRF-SB) cell lines. The mechanism appears to involve cell cycle arrest and induction of apoptosis, with a notable increase in the subG1 phase population, indicative of apoptotic cells .

The biological activity of this compound is thought to involve several mechanisms:

- Inhibition of Key Enzymes : The compound may inhibit enzymes critical for viral replication and cancer cell proliferation.

- Induction of Apoptosis : It promotes programmed cell death through intrinsic pathways, as evidenced by caspase activation and mitochondrial cytochrome c release .

- Cell Cycle Modulation : It affects cell cycle progression, leading to increased G0 phase populations and decreased S and G2/M phase populations in treated cells .

Case Studies

- SARS-CoV-2 Inhibition : A study demonstrated that methanesulfonamide derivatives could effectively inhibit the SARS-CoV-2 main protease, showcasing their potential in treating COVID-19 .

- Anticancer Activity : Another investigation into the anticancer effects revealed that this compound significantly reduced the viability of K562 and CCRF-SB cells through apoptosis induction .

Data Tables

| Compound Name | Biological Target | Ki (nM) | EC50 (nM) | Cell Line Tested |

|---|---|---|---|---|

| This compound | SARS-CoV-2 Mpro | 7.93 | 909 | Vero E6 |

| This compound | K562 (Leukemia) | N/A | N/A | K562 |

| This compound | CCRF-SB (Leukemia) | N/A | N/A | CCRF-SB |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.